molecular formula C18H21F3N2O3S2 B2986999 N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1428366-02-2

N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2986999
CAS No.: 1428366-02-2
M. Wt: 434.49
InChI Key: MYNKKJAYTPMJIL-UHFFFAOYSA-N
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Description

This compound features a sulfonamide core linked to a piperidine ring substituted with a thiophen-2-yl group via an ethyl spacer. The 4-(trifluoromethoxy)benzenesulfonamide moiety is a critical pharmacophore, contributing to lipophilicity and metabolic stability. The thiophene and piperidine groups likely enhance target engagement through hydrophobic and hydrogen-bonding interactions, respectively.

Properties

IUPAC Name

N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N2O3S2/c19-18(20,21)26-15-3-5-16(6-4-15)28(24,25)22-9-12-23-10-7-14(8-11-23)17-2-1-13-27-17/h1-6,13-14,22H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNKKJAYTPMJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and biological activities of related sulfonamide derivatives:

Compound Name Core Structure Key Substituents Target Activity Reference
N-(2-(4-(Thiophen-2-yl)piperidin-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide Piperidine-ethyl-sulfonamide Thiophen-2-yl, Trifluoromethoxy Potential PLD inhibitor
Halopemide (HLP) Piperidine-ethyl-benzamide 5-Chloro-2,3-dihydrobenzimidazolone, Fluoro PLD inhibitor (IC50: ~20 nM)
FIPI Piperidine-ethyl-indole 5-Fluoro-indole-2-carboxamide PLD inhibitor (IC50: ~10 nM)
VU0155056 (VU01) Piperidine-ethyl-naphthamide 2-Naphthamide PLD inhibitor (IC50: ~50 nM)
N-(2-(2-((4-(Trifluoromethoxy)phenyl)sulfonamido)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide (4) Ethoxyethyl-sulfonamide Benzo[b]thiophene carboxamide Anticancer (82% yield, structural data)
2-Fluoro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide Tetrahydropyran-methyl-sulfonamide Thiophen-2-yl, Fluoro Structural analog (no activity data)

Key Observations

PLD Inhibitors: Halopemide (HLP), FIPI, and VU0155056 share a piperidine-ethyl scaffold but differ in aromatic substituents. The trifluoromethoxy group in the target compound may improve membrane permeability compared to fluoro (HLP) or methoxy groups in other analogs.

Anticancer Sulfonamides :

  • Compound 4 () demonstrates that benzo[b]thiophene-carboxamide derivatives exhibit anticancer activity. The target compound’s thiophene-piperidine motif could similarly modulate kinase or protease targets but with distinct selectivity due to the sulfonamide linkage .

The target compound’s piperidine likely offers greater flexibility for receptor interactions .

Research Findings and Implications

  • PLD Inhibition : The piperidine-ethyl scaffold is a common feature in PLD inhibitors. The target compound’s trifluoromethoxy group may enhance binding to hydrophobic pockets in PLD isoforms, similar to halopemide’s chloro-benzimidazolone group .
  • Synthetic Feasibility : and highlight the use of sulfonyl chlorides and nucleophilic substitutions to generate diverse sulfonamide derivatives. The target compound’s synthesis likely follows analogous routes, with purification via column chromatography .
  • Biological Activity : Thiophene-containing sulfonamides () show anticancer activity surpassing doxorubicin in some cases. The target compound’s thiophene moiety positions it as a candidate for oncology screening .

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